3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
Description
3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including hydroxyl, imidazole, methoxy, and benzoyl groups
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-imidazol-5-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H23N3O4/c1-15-6-8-16(9-7-15)22(28)20-21(17-4-3-5-19(12-17)31-2)27(24(30)23(20)29)11-10-18-13-25-14-26-18/h3-9,12-14,21,28H,10-11H2,1-2H3,(H,25,26)/b22-20- |
InChI Key |
GWBLIYWQQXVNBD-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CN=CN3)C4=CC(=CC=C4)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CN=CN3)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Construction of the Pyrrol-2-one Core: This step involves the condensation of appropriate aldehydes and ketones with amines, followed by cyclization.
Functional Group Introduction: The hydroxyl, methoxy, and benzoyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts acylation for the benzoyl group and methylation for the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The methoxy and benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazolines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.
Biology
In biological research, it is investigated for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. The presence of multiple functional groups allows it to interact with different biological pathways, making it a versatile candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The benzoyl and methoxy groups can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1H-IMIDAZOLE-4-YL ETHYL DERIVATIVES: These compounds share the imidazole moiety and are studied for their biological activity.
BENZOYL-SUBSTITUTED PYRROLES: These compounds are similar in structure and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of 3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which provides a diverse range of reactivity and potential applications. Its ability to interact with multiple biological targets makes it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
